Diethyl (5-Phenyl-2-thienyl)phosphonate
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Overview
Description
Diethyl (5-Phenyl-2-thienyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a thienyl ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (5-Phenyl-2-thienyl)phosphonate typically involves the reaction of diethyl phosphite with 5-phenyl-2-thiophenecarboxaldehyde under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and proceeds via a nucleophilic addition mechanism .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Diethyl (5-Phenyl-2-thienyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl (5-Phenyl-2-thienyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and corrosion inhibitors .
Mechanism of Action
The mechanism by which Diethyl (5-Phenyl-2-thienyl)phosphonate exerts its effects involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with biological pathways that involve phosphorylation. This can lead to the inhibition of enzymes and other proteins that rely on phosphorylation for their activity .
Comparison with Similar Compounds
- Diethyl (2-thienyl)phosphonate
- Diethyl (4-phenyl-2-thienyl)phosphonate
- Diethyl (2-furyl)phosphonate
Comparison: Diethyl (5-Phenyl-2-thienyl)phosphonate is unique due to the specific positioning of the phenyl group on the thienyl ring, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit distinct chemical and biological properties, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C14H17O3PS |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-5-phenylthiophene |
InChI |
InChI=1S/C14H17O3PS/c1-3-16-18(15,17-4-2)14-11-10-13(19-14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
YJYHKSXPWQKQAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(S1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
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